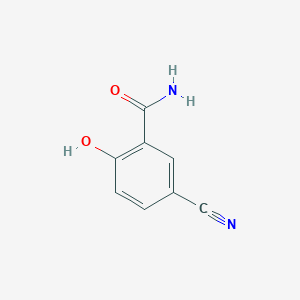

5-Cyano-2-hydroxybenzamide

カタログ番号:

B8800569

CAS番号:

97005-33-9

分子量:

162.15 g/mol

InChIキー:

IRLLYCGYUULHAR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

5-Cyano-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 2-position and a cyano (-CN) substituent at the 5-position of the benzene ring. This molecular architecture confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and electronic effects.

特性

CAS番号 |

97005-33-9 |

|---|---|

分子式 |

C8H6N2O2 |

分子量 |

162.15 g/mol |

IUPAC名 |

5-cyano-2-hydroxybenzamide |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3,11H,(H2,10,12) |

InChIキー |

IRLLYCGYUULHAR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)O |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Comparison

N-(5-Cyanononan-5-yl)benzamide

- Molecular Formula : C₁₇H₂₄N₂O

- Key Features: A long aliphatic chain (nonan-5-yl) with a terminal cyano group and a benzamide moiety.

- Hydrogen Bonding : Exhibits intermolecular N–H⋯O (3.083 Å) and C–H⋯O (3.304 Å) interactions, forming chains along the crystallographic a-axis. The dihedral angle between the phenyl and amide groups is 19.5°, indicating moderate planarity disruption .

5-Chloro-N,2-dihydroxybenzamide

- Molecular Formula: C₈H₆ClNO₃ (based on ).

- Key Features : Chloro (-Cl) substituent at the 5-position and dual hydroxyl groups at the 2-position and N-position.

- The dual hydroxyl groups enhance hydrogen-bonding capacity compared to 5-Cyano-2-hydroxybenzamide .

5-(2-Bromoacetyl)-2-hydroxybenzamide

- Molecular Formula: C₁₀H₈BrNO₃ (compound 2 in ).

- Key Features : Bromoacetyl substituent at the 5-position and hydroxyl at the 2-position.

- Contrast: The bromoacetyl group introduces steric bulk and reactivity (e.g., nucleophilic substitution), unlike the cyano group, which participates in dipole interactions and π-stacking .

Physicochemical Properties

| Compound | Hydrogen Bonding | Key Functional Groups | Notable Properties |

|---|---|---|---|

| This compound | Intramolecular O–H⋯O (anticipated) | –OH, –CN, –CONH₂ | High polarity, moderate solubility |

| N-(5-Cyanononan-5-yl)benzamide | Intermolecular N–H⋯O, C–H⋯O | –CN, –CONH–, aliphatic chain | Low solubility in polar solvents |

| 5-Chloro-N,2-dihydroxybenzamide | Dual O–H⋯O networks | –Cl, –OH, –CONH₂ | Enhanced acidity due to –Cl |

| 5-(2-Bromoacetyl)-2-hydroxybenzamide | O–H⋯O and halogen bonds | –Br, –OH, –COCH₂Br | Reactive toward nucleophiles |

Functional and Application Differences

- Pharmaceutical Intermediates: N-(5-Cyanononan-5-yl)benzamide serves as an intermediate in amino acid synthesis, a role less likely for this compound due to its shorter backbone .

- Crystallinity: The extended aliphatic chain in N-(5-Cyanononan-5-yl)benzamide promotes crystalline packing, whereas this compound’s planar structure may favor amorphous solid dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。